5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide
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Overview
Description
5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide is a complex organic compound characterized by its unique molecular structure. This compound features a chloro group, a nitro group, and an isoindole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide typically involves multiple steps, starting with the formation of the isoindole core. One common approach is the reaction of phthalic anhydride with an appropriate amine to form the isoindole derivative, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. The process would be optimized to minimize by-products and maximize yield, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Amides, ethers, and other substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound is explored for its therapeutic potential. Research has shown that it can inhibit certain enzymes and receptors, making it useful in the treatment of diseases such as cancer and microbial infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications, including material science and nanotechnology.
Mechanism of Action
The mechanism by which 5-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitro group, in particular, plays a crucial role in its biological activity. It can form adducts with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, disrupting their normal function.
Comparison with Similar Compounds
2-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
3-Chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide
Uniqueness: 5-Chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
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Properties
IUPAC Name |
5-chloro-N-(1,3-dioxoisoindol-4-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O5/c16-7-4-5-11(19(23)24)9(6-7)14(21)17-10-3-1-2-8-12(10)15(22)18-13(8)20/h1-6H,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKZNGYUNYUVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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